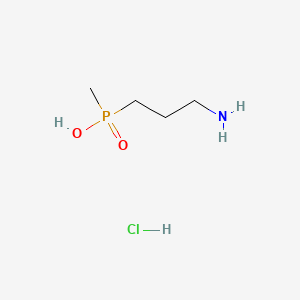
2-Acetyl-5-aminobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzonitrile and is characterized by the presence of an acetyl group at the second position and an amino group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Acetyl-5-aminobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrobenzonitrile with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and chromatography for purification.
化学反応の分析
Types of Reactions
2-Acetyl-5-aminobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
2-Acetyl-5-aminobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-acetyl-5-aminobenzonitrile involves its interaction with specific molecular targets. The acetyl and amino groups play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-Acetylbenzonitrile: Lacks the amino group, making it less reactive in certain biological applications.
5-Amino-2-nitrobenzonitrile: Contains a nitro group instead of an acetyl group, leading to different reactivity and applications.
2-Amino-5-acetylbenzonitrile: Similar structure but different positioning of functional groups, affecting its chemical properties.
Uniqueness
2-Acetyl-5-aminobenzonitrile is unique due to the specific positioning of the acetyl and amino groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications where specific reactivity is required.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
2-acetyl-5-aminobenzonitrile |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3 |
InChIキー |
KHXPZWDHAWLSAW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)









![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)
